

Spectroscopic and Methodological Analysis of 19-Hydroxy-Substituted Iboga Alkaloids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **19(S)-Hydroxyconopharyngine**

Cat. No.: **B1179612**

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies for a representative 19-hydroxy-substituted iboga alkaloid, a class of compounds that includes **19(S)-Hydroxyconopharyngine**. Due to the scarcity of publicly available data for **19(S)-Hydroxyconopharyngine** specifically, this document leverages detailed information from a closely related and well-characterized analogue, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, isolated from *Tabernaemontana divaricata*. The structural similarities and shared iboga scaffold make this compound an excellent proxy for understanding the spectroscopic characteristics and experimental considerations relevant to **19(S)-Hydroxyconopharyngine**.

Spectroscopic Data

The structural elucidation of iboga-type indole alkaloids relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the representative compound, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the molecular formula of the alkaloid.

Parameter	Value
Ionization Mode	Positive
Observed m/z [M+H] ⁺	441.2384
Calculated m/z for C ₂₅ H ₃₃ N ₂ O ₅	441.2384
Molecular Formula	C ₂₅ H ₃₂ N ₂ O ₅
Degrees of Unsaturation	11

¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, which are instrumental in assigning the specific structure and stereochemistry. The presence of a 1-hydroxyethyl group is a key feature, replacing the typical ethyl side chain at C-20 in many related alkaloids.

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
2	108.1 (s)	
3	79.2 (d)	4.25 (1H, d, J = 1.5 Hz)
5	53.8 (t)	3.20 (1H, m), 2.95 (1H, m)
6	36.3 (t)	2.85 (1H, m), 2.65 (1H, m)
7	106.1 (s)	
8	128.5 (s)	
9	122.0 (d)	7.45 (1H, d, J = 8.0 Hz)
10	110.8 (d)	6.80 (1H, d, J = 2.5 Hz)
11	159.8 (s)	
12	111.5 (d)	6.90 (1H, dd, J = 8.0, 2.5 Hz)
13	137.9 (s)	
14	30.0 (t)	2.05 (1H, m), 1.90 (1H, m)
15	28.1 (t)	1.85 (2H, m)
16	52.5 (s)	
17	32.1 (t)	2.20 (2H, m)
18	22.2 (q)	1.28 (3H, d, J = 6.5 Hz)
19	71.0 (d)	3.89 (1H, qd, J = 6.5, 2.0 Hz)
20	40.1 (d)	2.50 (1H, m)
21	58.9 (d)	3.10 (1H, br s)
1'-CH ₂	49.5 (t)	3.50 (1H, d, J = 17.0 Hz), 3.35 (1H, d, J = 17.0 Hz)
2'-C=O	207.9 (s)	
3'-CH ₃	31.8 (q)	2.15 (3H, s)
11-OCH ₃	55.8 (q)	3.80 (3H, s)

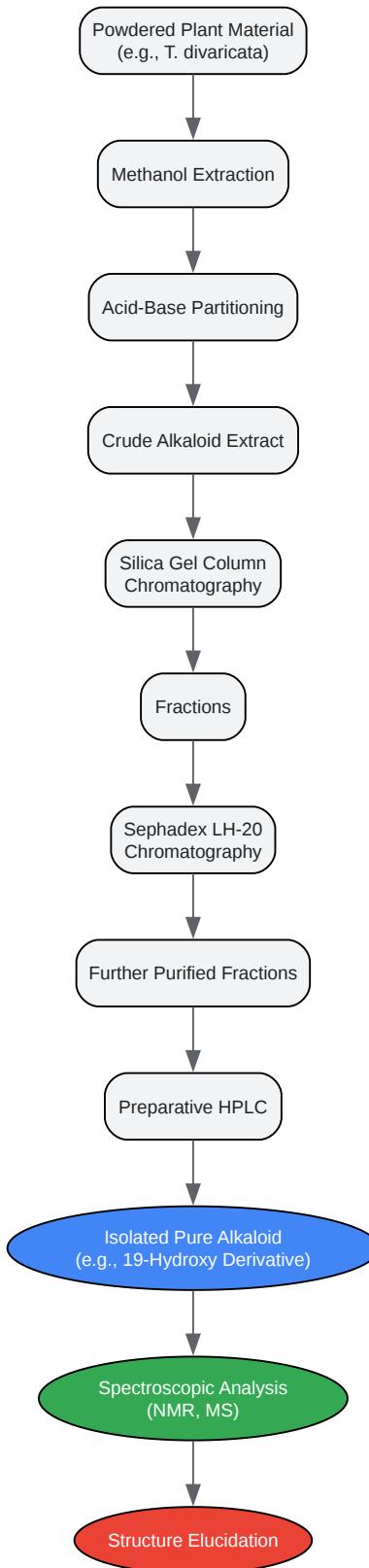
COOCH ₃	52.3 (q)	3.70 (3H, s)
N-H	8.10 (1H, s)	

Experimental Protocols

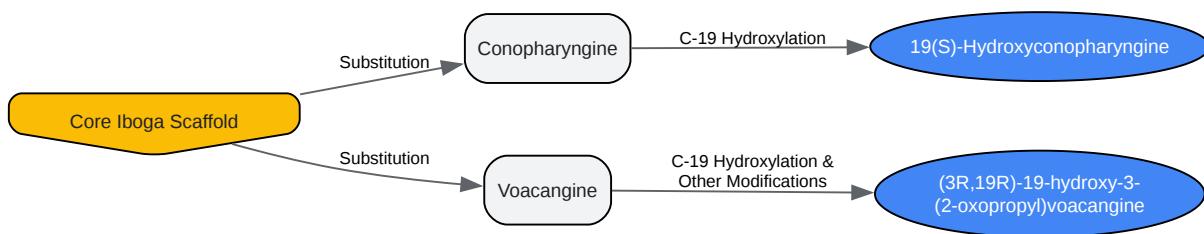
The isolation and characterization of these alkaloids involve a multi-step process, as detailed below.

Isolation of Iboga-Type Indole Alkaloids

- Extraction: The air-dried and powdered plant material (e.g., twigs and leaves of *Tabernaemontana divaricata*) is extracted exhaustively with a solvent such as methanol at room temperature.
- Acid-Base Partitioning: The crude methanol extract is concentrated under reduced pressure. The residue is then suspended in an acidic aqueous solution (e.g., 3% tartaric acid) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an appropriate base (e.g., Na₂CO₃) to a pH of approximately 9-10. This is followed by extraction with a chlorinated solvent such as dichloromethane to yield the total crude alkaloids.
- Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography.
 - Silica Gel Column Chromatography: A primary separation is performed on a silica gel column using a gradient elution system, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (such as methanol or acetone), with increasing polarity.
 - Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is carried out using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase


column with a suitable mobile phase, such as a gradient of methanol and water.

Spectroscopic Analysis


- NMR Spectroscopy: ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as CDCl_3 or CD_3OD . Chemical shifts are reported in ppm relative to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of iboga alkaloids and a conceptual representation of their structural relationship.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and identification of iboga alkaloids.

[Click to download full resolution via product page](#)

Caption: Structural relationship of hydroxylated iboga alkaloids to their parent scaffolds.

- To cite this document: BenchChem. [Spectroscopic and Methodological Analysis of 19-Hydroxy-Substituted Iboga Alkaloids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1179612#spectroscopic-data-nmr-ms-for-19-s-hydroxyconopharyngine\]](https://www.benchchem.com/product/b1179612#spectroscopic-data-nmr-ms-for-19-s-hydroxyconopharyngine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

